![molecular formula C19H30N2O3S B12526645 3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate CAS No. 820216-40-8](/img/structure/B12526645.png)
3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate is a chemical compound that features an indole structure substituted with an aminopropyl group and an octane-1-sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate typically involves the reaction of an indole derivative with an appropriate sulfonate ester. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques, such as chromatography, to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different derivatives.
Reduction: The sulfonate group can be reduced under specific conditions.
Substitution: The aminopropyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives, while reduction of the sulfonate group can yield the corresponding alcohol .
Scientific Research Applications
3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate involves its interaction with specific molecular targets. The aminopropyl group can interact with receptors or enzymes, modulating their activity. The indole ring can participate in π-π interactions with aromatic residues in proteins, influencing their function. The sulfonate group can enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
3-[(2R)-2-Aminopropyl]-1H-indol-7-YL butane-1-sulfonate: Similar structure but with a shorter alkyl chain.
3-[(2R)-2-Aminopropyl]-1H-indol-7-YL hexane-1-sulfonate: Similar structure but with a different alkyl chain length.
Uniqueness
3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The longer alkyl chain in the octane-1-sulfonate group can influence the compound’s hydrophobicity and membrane permeability, potentially enhancing its biological activity compared to similar compounds with shorter alkyl chains .
Properties
CAS No. |
820216-40-8 |
|---|---|
Molecular Formula |
C19H30N2O3S |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
[3-[(2R)-2-aminopropyl]-1H-indol-7-yl] octane-1-sulfonate |
InChI |
InChI=1S/C19H30N2O3S/c1-3-4-5-6-7-8-12-25(22,23)24-18-11-9-10-17-16(13-15(2)20)14-21-19(17)18/h9-11,14-15,21H,3-8,12-13,20H2,1-2H3/t15-/m1/s1 |
InChI Key |
FIHBDABFGKPSKY-OAHLLOKOSA-N |
Isomeric SMILES |
CCCCCCCCS(=O)(=O)OC1=CC=CC2=C1NC=C2C[C@@H](C)N |
Canonical SMILES |
CCCCCCCCS(=O)(=O)OC1=CC=CC2=C1NC=C2CC(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


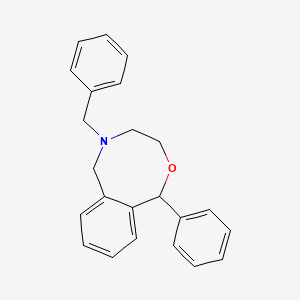
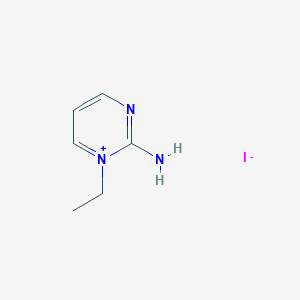

![Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy-](/img/structure/B12526581.png)
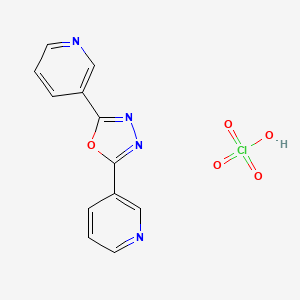
![4-[Bis(4-methoxyphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B12526596.png)
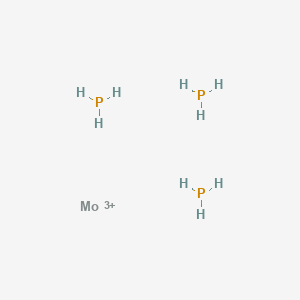

![9-Phosphabicyclo[3.3.1]nonane, 9,9'-(1,2-dimethyl-1,2-ethanediyl)bis-](/img/structure/B12526612.png)
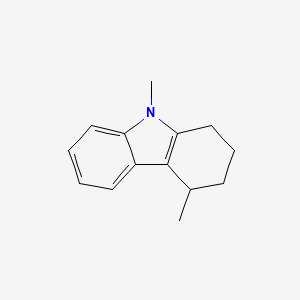
![3-[(1S,3R)-3-Hydroxycyclopentyl]-1H-indole-5-carbonitrile](/img/structure/B12526626.png)
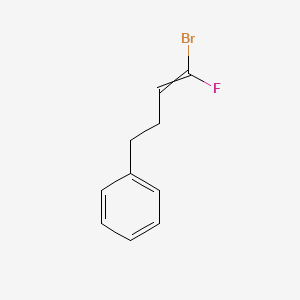
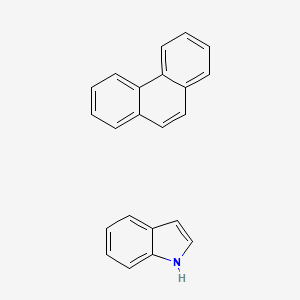
![6-(1-Benzofuran-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12526643.png)
